5-(3-Bromo-4-methoxyphenyl)imidazolidine-2,4-dione
Overview
Description
5-(3-Bromo-4-methoxyphenyl)imidazolidine-2,4-dione is a heterocyclic compound that features an imidazolidine-2,4-dione core substituted with a 3-bromo-4-methoxyphenyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Bromo-4-methoxyphenyl)imidazolidine-2,4-dione typically involves the reaction of 3-bromo-4-methoxyaniline with glyoxal in the presence of ammonium acetate. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the imidazolidine-2,4-dione ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
5-(3-Bromo-4-methoxyphenyl)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine-2,4-dione derivatives.
Reduction: Reduction reactions can lead to the formation of imidazolidine derivatives with different substituents.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazolidine-2,4-dione derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various nucleophiles into the phenyl ring .
Scientific Research Applications
5-(3-Bromo-4-methoxyphenyl)imidazolidine-2,4-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antibacterial and anticonvulsant activities.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(3-Bromo-4-methoxyphenyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. For instance, it has been shown to bind to the voltage-gated sodium channel inner pore, which is associated with its anticonvulsant activity. The compound’s antibacterial activity is attributed to its ability to inhibit bacterial protein targets, such as those found in Staphylococcus aureus and Escherichia coli .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-methyl-5-phenylimidazolidine-2,4-dione: Similar structure but with a methyl group instead of a methoxy group.
5-(3-Bromo-benzylidene)-3-phenyl-thiazolidine-2,4-dione: Contains a thiazolidine-2,4-dione core instead of an imidazolidine-2,4-dione core.
Uniqueness
5-(3-Bromo-4-methoxyphenyl)imidazolidine-2,4-dione is unique due to the presence of both a bromine atom and a methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This combination of substituents is not commonly found in similar compounds, making it a valuable target for further research .
Properties
IUPAC Name |
5-(3-bromo-4-methoxyphenyl)imidazolidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O3/c1-16-7-3-2-5(4-6(7)11)8-9(14)13-10(15)12-8/h2-4,8H,1H3,(H2,12,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZZCENXSOGUGGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C(=O)NC(=O)N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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